ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with an ethyl ester group at the 5-position and a 2,5-dimethoxyphenyl group at the 3-position
Mechanism of Action
The compound also contains a dimethoxyphenyl group, which is a structural feature found in many bioactive compounds. For example, compounds containing the dimethoxyphenyl group have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
The synthesis of ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often involve refluxing the reaction mixture in ethanol or another suitable solvent for several hours to ensure complete cyclization .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding carboxylic acids or ketones.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohol.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex pyrazole derivatives, which are of interest in the development of new materials and catalysts.
Biology: Pyrazole derivatives, including this compound, have shown promise as inhibitors of various enzymes and receptors, making them potential candidates for drug development.
Medicine: The compound has been investigated for its potential anti-inflammatory, analgesic, and anticancer properties.
Industry: In the industrial sector, pyrazole derivatives are used as intermediates in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:
2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile: This compound shares the 2,5-dimethoxyphenyl group but has a pyrrole ring instead of a pyrazole ring.
3-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid: This compound contains a similar 2,5-dimethoxyphenyl group but has an acrylic acid moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the pyrazole ring and the ethyl ester group, which confer distinct chemical and biological properties.
Properties
CAS No. |
1326810-38-1 |
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Molecular Formula |
C14H16N2O4 |
Molecular Weight |
276.292 |
IUPAC Name |
ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C14H16N2O4/c1-4-20-14(17)12-8-11(15-16-12)10-7-9(18-2)5-6-13(10)19-3/h5-8H,4H2,1-3H3,(H,15,16) |
InChI Key |
KJPMAHJOBSVSMS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=NN1)C2=C(C=CC(=C2)OC)OC |
solubility |
not available |
Origin of Product |
United States |
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